molecular formula C5H4IN3O2 B1312864 3-Iodo-5-nitropyridin-2-amine CAS No. 25391-56-4

3-Iodo-5-nitropyridin-2-amine

Cat. No.: B1312864
CAS No.: 25391-56-4
M. Wt: 265.01 g/mol
InChI Key: FEADVZZIWYNCBF-UHFFFAOYSA-N
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Description

3-Iodo-5-nitropyridin-2-amine is an organic compound with the molecular formula C₅H₄IN₃O₂ It is a derivative of pyridine, characterized by the presence of iodine and nitro groups at the 3 and 5 positions, respectively, and an amino group at the 2 position

Mechanism of Action

While the specific mechanism of action for 3-Iodo-5-nitropyridin-2-amine is not mentioned in the search results, it is noted that 2-Amino-5-iodo-3-nitropyridine is used in the synthetic preparation of disubstituted pyridinyl azabicyclo heptanes as epibatidine analogs . These analogs are evaluated for their affinity for nicotinic acetylcholine receptors via in vitro and antinociceptive properties via in vivo in rats .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H317, H319, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-nitropyridin-2-amine typically involves a multi-step process. One common method starts with 5-nitropyridin-2-amine as the precursor. The process involves the following steps :

    Nitration: The nitration of pyridine derivatives is achieved using nitric acid and sulfuric acid, introducing the nitro group at the desired position.

    Iodination: The introduction of the iodine atom is carried out using potassium iodate in the presence of concentrated sulfuric acid. The reaction mixture is heated to 200°C to facilitate the iodination process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrazine hydrate is commonly used for the reduction of the nitro group.

    Nucleophiles: Amines and thiols are used for substitution reactions.

    Solvents: Organic solvents like ethanol or dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-5-nitropyridin-2-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of iodine and nitro groups makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

3-iodo-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEADVZZIWYNCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469621
Record name 3-Iodo-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25391-56-4
Record name 3-Iodo-5-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25391-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-iodo-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-nitropyridine (86.3 g, 0.625 mol) and potassium iodate (53.5 g, 0.25 mol) in 2 M sulfuric acid was heated at 100° C. and a solution of potassium iodide (100 g, 0.603 mol) in water (250 mL) was added dropwise over 1 h. The resulting brown mixture was refluxed for 12 h. After being cooled to room temperature, the mixture was adjusted to pH 7 by careful addition of solid sodium bicarbonate. The mixture was extracted with dichloromethane, washed with a saturated sodium thiosulfate solution, dried over anhydrous sodium sulfate, and the solvent removed in vacuo to afford 2-amino-3-iodo-5-nitropyridine (89.3 g, 60%) as a yellow solid: LC/MS m/e calcd for C5H4IN3O2 [M+H]+ 266.01, observed 266.
Quantity
86.3 g
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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